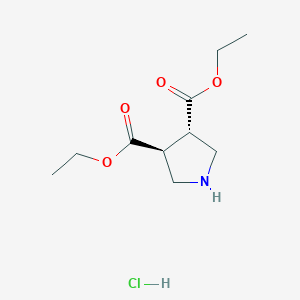

trans-Pyrrolidine-3,4-dicarboxylic acid diethyl ester hydrochloride

Übersicht

Beschreibung

trans-Pyrrolidine-3,4-dicarboxylic acid diethyl ester hydrochloride: is a chemical compound with the molecular formula C10H18ClNO4. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and has various applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trans-Pyrrolidine-3,4-dicarboxylic acid diethyl ester hydrochloride typically involves the esterification of trans-Pyrrolidine-3,4-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified by recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and purity. This may involve continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: trans-Pyrrolidine-3,4-dicarboxylic acid diethyl ester hydrochloride can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1. Glutamate Transport Inhibition

One of the primary applications of trans-Pyrrolidine-3,4-dicarboxylic acid diethyl ester hydrochloride is as a selective inhibitor of glutamate transporters. It has been utilized to investigate its effects on glutamate-induced neurotoxicity in neuronal cell lines, such as HT22 cells. Studies have shown that this compound impairs glutamate-induced cell death, suggesting potential therapeutic implications for neurodegenerative diseases where glutamate toxicity is a concern .

1.2. Synthesis of Bioactive Compounds

The compound serves as a precursor in the synthesis of various bioactive molecules. For example, it has been incorporated into the synthesis of pyrrolo[1,2-b]pyridazines, which are being explored for their potential use in treating proliferative disorders . Additionally, derivatives of pyrrolidine with substituted phenyl groups have demonstrated significant anticancer activity against human melanoma and colon adenocarcinoma cell lines .

Material Science Applications

2.1. Development of Renewable Thermoplastics and Thermosets

Recent studies have highlighted the potential of this compound in developing renewable thermoplastic and thermosetting resins. These materials are synthesized by reacting the compound with various bis(oxazolines) to create bio-based building blocks that exhibit favorable mechanical properties and adhesion characteristics .

2.2. Adhesive Properties

The adhesive performance of resins derived from this compound has been evaluated on various substrates, including metals and polylactide (PLA). The results indicate promising adhesion properties under both ambient conditions and after exposure to moisture, making these materials suitable for various industrial applications .

Case Studies

Wirkmechanismus

The mechanism of action of trans-Pyrrolidine-3,4-dicarboxylic acid diethyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the active pyrrolidine derivative, which can then interact with enzymes, receptors, or other biological molecules. These interactions can modulate biochemical pathways, leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different functional groups.

Pyrrolidine-2-one: A simpler pyrrolidine derivative with a ketone group.

Pyrrolizine: A bicyclic compound related to pyrrolidine.

Uniqueness: trans-Pyrrolidine-3,4-dicarboxylic acid diethyl ester hydrochloride is unique due to its specific ester functional groups and the trans configuration of its substituents. This configuration can influence its reactivity and interactions with other molecules, making it distinct from other pyrrolidine derivatives.

Biologische Aktivität

trans-Pyrrolidine-3,4-dicarboxylic acid diethyl ester hydrochloride is a compound that has garnered interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

This compound is a derivative of pyrrolidine, characterized by two carboxylic acid groups and an ethyl ester moiety. The structural formula can be represented as follows:

This structure allows for various interactions with biological systems, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound primarily involves its role as an inhibitor of certain enzymes and transporters. Notably, it has been studied for its effects on:

- Glutamate Transporters : As demonstrated in studies involving L-trans pyrrolidine-2,4-dicarboxylic acid (a related compound), it acts as a competitive inhibitor of excitatory amino acid transporters (EAATs), which are crucial for glutamate uptake in the intestinal mucosa. This inhibition can lead to alterations in amino acid profiles and impacts on growth and development in animal models .

- Prolyl Hydroxylase Inhibition : The compound may also exhibit properties that inhibit prolyl hydroxylase enzymes, which are involved in collagen synthesis and stabilization of hypoxia-inducible factors (HIFs). This mechanism is significant in contexts such as wound healing and tissue repair.

Therapeutic Applications

Research indicates potential therapeutic applications for this compound in various conditions:

- Neurological Disorders : Due to its modulation of glutamate transporters, it may have implications in treating conditions like epilepsy or neurodegenerative diseases where glutamate dysregulation is a factor.

- Metabolic Disorders : The compound's ability to influence metabolic pathways could make it a candidate for addressing obesity or metabolic syndrome through its effects on fat metabolism and energy expenditure.

Case Studies

- In Ovo Studies : A notable study administered L-trans pyrrolidine-2,4-dicarboxylic acid to hatching eggs to assess its impact on intestinal growth. Results indicated reduced hatchability but increased small intestinal weight post-hatching, suggesting a complex interaction with developmental processes .

- Cell Culture Experiments : In vitro studies have shown that related pyrrolidine derivatives can stabilize HIF-1α proteins and enhance the expression of target genes associated with cell survival under hypoxic conditions. This highlights the potential for these compounds in therapeutic strategies aimed at enhancing cellular resilience against stressors .

Data Table

Eigenschaften

IUPAC Name |

diethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4.ClH/c1-3-14-9(12)7-5-11-6-8(7)10(13)15-4-2;/h7-8,11H,3-6H2,1-2H3;1H/t7-,8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABUQPWYHQVSHK-SCLLHFNJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNCC1C(=O)OCC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CNC[C@H]1C(=O)OCC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.